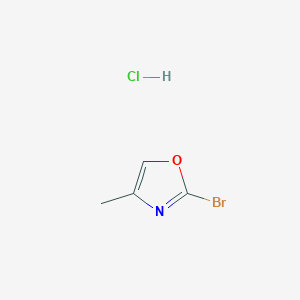

2-Bromo-4-methyl-1,3-oxazole hydrochloride

Description

Structural Characteristics of Oxazole Derivatives

Oxazole compounds represent a fundamental class of five-membered heterocyclic aromatic compounds characterized by the presence of both oxygen and nitrogen atoms positioned in a 1,3 relationship within the ring structure. The parent oxazole molecule consists of a planar five-membered ring containing one oxygen atom at position 1 and one nitrogen atom at position 3, with three carbon atoms completing the aromatic system. This structural arrangement confers unique electronic properties that distinguish oxazoles from other heterocyclic systems.

The electronic structure of oxazoles demonstrates incomplete delocalization of π-electrons, resulting in lower aromaticity compared to benzene but greater stability than simple alkenes. The presence of two different heteroatoms creates an asymmetric electronic distribution within the ring, leading to distinct reactivity patterns at different positions. Research has shown that the reactivity order within the oxazole ring follows the pattern C4 > C5 > C2, with position 4 being most susceptible to electrophilic attack. This positional selectivity becomes particularly important when considering substitution patterns and synthetic applications.

Table 1: Fundamental Properties of Oxazole Ring System

The substitution pattern in this compound introduces additional complexity to the electronic structure. The bromine atom at position 2 serves as both an electron-withdrawing group through inductive effects and a potential leaving group in nucleophilic substitution reactions. The methyl group at position 4 provides electron-donating properties through hyperconjugation, creating a push-pull electronic system that influences both the stability and reactivity of the compound.

Structural analysis reveals that the compound exists as a hydrochloride salt, indicating protonation of the nitrogen atom within the oxazole ring. This protonation significantly alters the electronic properties of the molecule, enhancing its solubility in polar solvents and modifying its reactivity profile. The salt formation also provides enhanced stability for storage and handling compared to the free base form.

Historical Context and Discovery of this compound

The development of oxazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch in the late 19th century. Hantzsch synthesized thiazole in 1887 and subsequently proposed the existence of related aromatic heterocycles, including oxazole, as analogues of thiazole. This foundational work established the theoretical framework for understanding five-membered heterocycles containing both nitrogen and oxygen atoms.

The systematic exploration of oxazole derivatives gained momentum throughout the 20th century as synthetic methodologies improved and the pharmaceutical potential of these compounds became apparent. The Robinson-Gabriel synthesis, developed as a classical approach to oxazole formation, provided reliable access to substituted oxazole derivatives through the cyclization and dehydration of α-acylaminoketones. This synthetic route, along with other methods such as the Fischer oxazole synthesis and reactions involving α-haloketones with formamide, established the foundation for preparing diverse oxazole derivatives.

The specific compound this compound represents a more recent addition to the oxazole family, developed as part of ongoing efforts to create functionalized heterocycles for pharmaceutical applications. The introduction of bromine substituents in oxazole chemistry reflects the recognition that halogen atoms can serve multiple functions: as directing groups for further synthetic transformations, as pharmacophores that enhance biological activity, and as handles for cross-coupling reactions that enable the construction of more complex molecular architectures.

Table 2: Key Historical Developments in Oxazole Chemistry

| Year | Development | Significance |

|---|---|---|

| 1887 | Hantzsch synthesis of thiazole and proposal of oxazole analogues | Theoretical foundation for oxazole chemistry |

| 1947 | First synthesis of oxazole | Practical realization of Hantzsch predictions |

| Late 20th century | Development of Robinson-Gabriel synthesis | Reliable synthetic access to substituted oxazoles |

| Early 21st century | Introduction of halogenated oxazole derivatives | Enhanced pharmaceutical applications |

The development of halogenated oxazole derivatives, including brominated compounds, emerged from the recognition that halogen substituents could significantly modify the biological and chemical properties of heterocyclic systems. The specific combination of bromine at position 2 and methyl at position 4 in this compound represents a strategic design choice that balances reactivity with stability, creating a versatile intermediate for further synthetic elaboration.

Significance in Heterocyclic Chemistry and Pharmaceutical Research

The significance of this compound extends across multiple domains of chemical research, particularly in heterocyclic chemistry and pharmaceutical development. Within the broader context of heterocyclic chemistry, this compound exemplifies the strategic incorporation of functional groups to modulate the properties of aromatic ring systems. The presence of multiple substituents creates opportunities for selective transformations and enables the construction of more complex molecular architectures through established synthetic methodologies.

In pharmaceutical research, oxazole derivatives have demonstrated remarkable versatility as scaffolds for drug development. The structural flexibility of oxazoles allows their incorporation into various drug frameworks, enhancing bioavailability and metabolic stability. Research has shown that oxazole-containing compounds exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in this compound provides multiple sites for structure-activity relationship studies and optimization of pharmaceutical properties.

The distinctive characteristics of the oxazole moiety enable various supramolecular interactions, including van der Waals forces, hydrophobic effects, hydrogen bonds, coordination bonds, ion-dipole interactions, and π-π stacking interactions. These interaction capabilities make oxazole derivatives particularly valuable in medicinal chemistry, where they can form specific binding interactions with biological targets such as enzymes and receptors.

Table 3: Applications of Oxazole Derivatives in Pharmaceutical Research

| Application Area | Examples | Key Properties |

|---|---|---|

| Antimicrobial agents | Furazolidone | Broad-spectrum antibacterial activity |

| Anti-inflammatory drugs | Oxaprozin | Selective enzyme inhibition |

| Anticancer compounds | Various research compounds | Multiple mechanism targeting |

| Cardiovascular drugs | Calcium channel blockers | Membrane permeability |

| Central nervous system drugs | Anticonvulsants | Blood-brain barrier penetration |

The compound this compound serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for potential therapeutic applications, with researchers investigating the impact of different substitution patterns on biological activity. The bromine atom provides a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups that can modulate pharmacological properties.

Electronic structure studies using density functional theory methods have revealed important insights into the reactivity and stability of oxazole derivatives. These theoretical investigations have shown that the frontier molecular orbitals and chemical reactivity parameters of oxazole compounds can be precisely tuned through strategic substitution, enabling rational design approaches in drug development.

The continued significance of this compound in contemporary research reflects the ongoing evolution of heterocyclic chemistry and its applications in pharmaceutical science. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, compounds like this compound will likely play increasingly important roles in the development of new therapeutic agents and synthetic methodologies.

Propriétés

IUPAC Name |

2-bromo-4-methyl-1,3-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO.ClH/c1-3-2-7-4(5)6-3;/h2H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDPUHPMPYRLNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803603-56-6 | |

| Record name | 2-bromo-4-methyl-1,3-oxazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Comparative Data Table

Critical Analysis of Challenges

- Regioselectivity : Bromination at the 2-position competes with 5-position substitution; directing groups (e.g., methyl) enhance selectivity.

- Byproduct Formation : Over-bromination is mitigated by stoichiometric control (1.1 equiv NBS).

- Salt Formation : HCl gas must be introduced anhydrously to avoid hydrolysis of the oxazole ring.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-methyl-1,3-oxazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-methyl-1,3-oxazole.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include 2-azido-4-methyl-1,3-oxazole, 2-thiocyanato-4-methyl-1,3-oxazole, and 2-amino-4-methyl-1,3-oxazole.

Oxidation Reactions: Products include 2-bromo-4-methyl-1,3-oxazole-5-carboxylic acid.

Reduction Reactions: Products include 4-methyl-1,3-oxazole.

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Bromo-4-methyl-1,3-oxazole hydrochloride exhibits promising antimicrobial and antiproliferative properties , making it a candidate for drug development. Its oxazole ring structure allows for diverse modifications, which can enhance its biological activity.

Antiproliferative Activity

Research indicates that derivatives of oxazole compounds can serve as effective antimitotic agents , interfering with microtubule formation in cancer cells. In studies, specific derivatives of this compound demonstrated significant antiproliferative effects against various human tumor cell lines:

| Compound | IC50 (nM) | Cell Lines Tested |

|---|---|---|

| 4g | 0.35–4.6 | Jurkat, SEM, A549 |

| 4i | 0.5–20 | Jurkat, SEM |

These results suggest that modifications to the oxazole core can lead to enhanced anticancer properties, highlighting the compound's potential in cancer therapy development .

Organic Synthesis

Due to the presence of the bromine atom in its structure, this compound is an excellent candidate for nucleophilic substitution reactions . This reactivity allows for the creation of new compounds through functionalization, making it a valuable building block in organic synthesis.

Research Chemical

As a research chemical, this compound serves as a reference standard in analytical techniques such as chromatography and spectroscopy. Its characterization is crucial for validating experimental results in various chemical and biological studies .

Mécanisme D'action

The mechanism of action of 2-Bromo-4-methyl-1,3-oxazole hydrochloride involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The oxazole ring can also undergo various transformations, leading to the formation of biologically active molecules. The exact pathways and targets depend on the specific application and the nature of the reactions involved.

Comparaison Avec Des Composés Similaires

5-Bromo-4-ethyl-1,3-oxazole Hydrochloride (1:1)

4-Iodo-1,3-oxazole Hydrochloride

- Molecular Formula: C₃H₃ClINO .

- Molecular Weight : 231.42 g/mol .

- Key Differences: Iodine at position 4 instead of bromine at position 2. Iodine’s larger atomic radius may alter electronic properties and reactivity.

- Applications: Potential use in radiolabeling or as a heavier halogen analog in drug design .

5-(4-Bromophenyl)-1,3-oxazole Derivatives

Activité Biologique

2-Bromo-4-methyl-1,3-oxazole hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

- Molecular Formula : C₄H₅BrClN₁O

- Molecular Weight : 198.45 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water and various organic solvents

- Density : Approximately 1.7 g/cm³

- Boiling Point : Around 188.7 °C

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential use in antimicrobial therapies.

- Antiproliferative Effects : Studies have demonstrated its ability to inhibit cancer cell proliferation across multiple cancer cell lines, including MCF-7 and A549 cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest in mitosis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and influence signaling pathways relevant to cell growth and apoptosis. For instance, it has been observed to increase the expression of p53 and activate caspase pathways in cancer cells, leading to programmed cell death .

Case Studies

Several studies have investigated the biological effects of this compound:

- Antiproliferative Study : In a study assessing the antiproliferative activity against various cancer cell lines, the compound exhibited IC50 values ranging from 0.65 µM to 2.41 µM, indicating significant cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound (IC50 µM) |

|---|---|---|

| MCF-7 | 0.65 | Doxorubicin (10.38) |

| A549 | 2.41 | Doxorubicin (10.38) |

| HT-29 | Varies | Doxorubicin (10.38) |

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other oxazole derivatives but exhibits unique biological activities due to its specific substitutions:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Bromo-5-methylthiazole | C₄H₄BrN₂S | Different ring structure; distinct activity profile |

| 2-Chloro-4-methyl-1,3-thiazole | C₄H₄ClN₁S | Chlorine substitution; varied reactivity patterns |

| 5-Bromo-2-methylpyridine | C₆H₅BrN | Pyridine ring; different pharmacological properties |

Q & A

Basic: What synthetic routes are commonly employed for preparing 2-Bromo-4-methyl-1,3-oxazole hydrochloride, and how can reaction yields be optimized?

Answer:

The synthesis typically involves cyclization of N-acyl-α-amino acid precursors (e.g., derived from phenylalanine) via the Robinson-Gabriel method, followed by bromination at the 2-position . Key steps include:

- N-Acylation of amino acids using acyl chlorides.

- Cyclization with reagents like POCl₃ or PCl₃ to form the oxazole core.

- Bromination using N-bromosuccinimide (NBS) or HBr/H₂O₂ under controlled conditions.

Optimization strategies: - Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC to terminate bromination at the desired stage .

- Purify intermediates via recrystallization or RP-HPLC (>95% purity threshold) .

Advanced: How can conflicting NMR spectral data for brominated oxazole derivatives be resolved during structural elucidation?

Answer:

Discrepancies often arise due to tautomerism, residual solvents, or diastereomeric impurities. Mitigation approaches include:

- 2D NMR (COSY, HSQC, HMBC): To assign coupling patterns and confirm regiochemistry (e.g., distinguishing 4-methyl vs. 5-methyl substitution) .

- Elemental analysis: Validate empirical formulas (e.g., C: 35.2%, H: 3.5%, N: 6.1% for C₅H₅BrNO·HCl) .

- Mass spectrometry (ESI-MS/MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 195/197 for bromine isotopes) .

Basic: What analytical techniques are critical for purity assessment of this compound?

Answer:

- RP-HPLC: Use C18 columns with acetonitrile/water gradients; retention time consistency confirms purity (>98%) .

- Melting point analysis: Sharp melting points (e.g., 249–254°C) indicate crystallinity and homogeneity .

- FT-IR: Absorbance bands at 1650–1700 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Br stretch) validate functional groups .

Advanced: How can researchers address cytotoxicity interference when evaluating the bioactivity of halogenated oxazoles?

Answer:

- Dose-response assays: Use Daphnia magna or MTT assays with serial dilutions (1–100 µM) to distinguish specific toxicity from nonspecific effects .

- Negative controls: Include unsubstituted oxazole analogs to isolate the impact of bromine/methyl groups.

- Metabolic stability tests: Pre-incubate compounds with liver microsomes to identify cytotoxic metabolites .

Safety: What precautions are essential when handling brominated intermediates during synthesis?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile brominating agents (e.g., HBr gas) .

- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (corrosive hazards) .

- Spill management: Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced: How can regioselectivity be controlled in Friedel-Crafts alkylation of oxazole derivatives?

Answer:

- Catalyst choice: Lewis acids like AlCl₃ favor para-substitution on aromatic rings .

- Solvent polarity: Low-polarity solvents (e.g., toluene) reduce competing side reactions.

- Steric directing groups: Introduce methyl or methoxy groups to block undesired positions .

Basic: What computational tools aid in predicting the reactivity of this compound?

Answer:

- DFT calculations (Gaussian, ORCA): Model electrophilic aromatic substitution (bromine activation energy ~25 kcal/mol) .

- Molecular docking (AutoDock Vina): Predict binding affinities to biological targets (e.g., enzymes or receptors) .

Advanced: How to troubleshoot low yields in the final hydrochloride salt formation?

Answer:

- Counterion exchange: Precipitate the free base with HCl gas in diethyl ether to improve crystallinity .

- pH control: Adjust to pH 2–3 using dilute HCl to ensure complete protonation.

- Lyophilization: Remove residual solvents under vacuum to enhance salt stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.